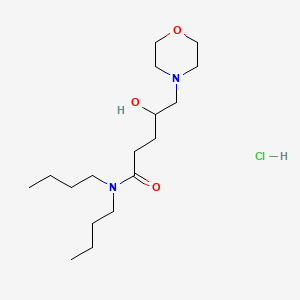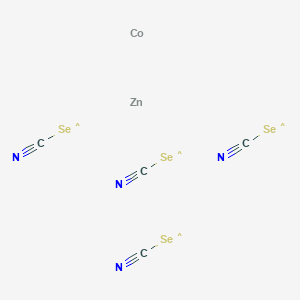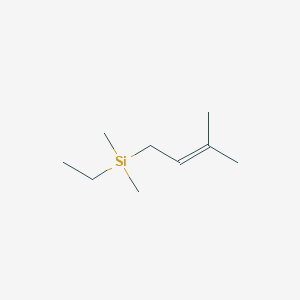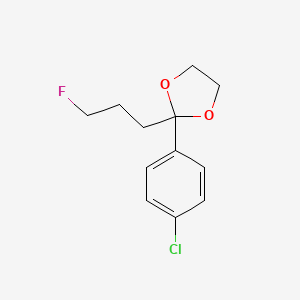![molecular formula C50H104N4O11S B14494277 Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt) CAS No. 64346-65-2](/img/structure/B14494277.png)
Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt) is a complex organic compound. It is characterized by multiple hydroxyethyl and oxohexadecyl groups attached to an ethanaminium backbone. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the reaction of ethanaminium with hydroxyethyl groups and oxohexadecyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The process may include purification steps to isolate the final product and ensure its purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxohexadecyl groups can be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, chloride (salt)
- **Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, bromide (salt)
Uniqueness
This compound is unique due to its specific combination of hydroxyethyl and oxohexadecyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.
Properties
CAS No. |
64346-65-2 |
|---|---|
Molecular Formula |
C50H104N4O11S |
Molecular Weight |
969.4 g/mol |
IUPAC Name |
2-[hexadecanoyl(2-hydroxyethyl)amino]ethyl-[2-[2-[2-hexadecanoyloxyethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethyl]-(2-hydroxyethyl)-methylazanium;methyl sulfate |
InChI |
InChI=1S/C49H101N4O7.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-48(58)52(38-45-56)35-41-53(3,42-46-57)40-34-50(36-43-54)32-33-51(37-44-55)39-47-60-49(59)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h54-57H,4-47H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
YHHVHQUFMDUZAJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(CC[N+](C)(CCN(CCN(CCO)CCOC(=O)CCCCCCCCCCCCCCC)CCO)CCO)CCO.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






silane](/img/structure/B14494236.png)





![N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine](/img/structure/B14494270.png)



